molecular formula C18H23NO3 B2743162 N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1797694-61-1

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2743162
CAS No.: 1797694-61-1
M. Wt: 301.386
InChI Key: YHOARQZBGUWZHQ-UHFFFAOYSA-N
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Description

“N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, as an aromatic system, would contribute to the compound’s stability. The methoxy, phenylbutyl, and carboxamide groups would all have their own impacts on the compound’s physical and chemical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Synthesis and Larvicidal Properties

Research into carboxamide derivatives, including those similar to N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide, has explored their synthesis and larvicidal properties against mosquito larvae. These studies contribute to the development of new insecticides with potential applications in vector control (Taylor, Hall, & Vedres, 1998).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, which share structural similarities with the target compound, have been investigated for their anti-inflammatory and analgesic activities. Such research has implications for the development of new pharmacotherapies for inflammatory diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Novel Synthesis Methods

Studies on the synthesis of N-methoxy-N-methylamides, which are structurally related to the compound , highlight advancements in organic synthesis techniques. These methodologies are crucial for the efficient production of key intermediates in pharmaceutical manufacturing (Lee, 2007).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant antiprotozoal activity. Compounds within this class offer insights into the development of new treatments for protozoal infections (Ismail et al., 2004).

Cytotoxicity and Anticancer Agents

The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which exhibit structural similarities, have been evaluated for their cytotoxic activity against cancer cell lines. This research contributes to the ongoing search for novel anticancer agents (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s not possible to provide accurate safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of new and complex organic compounds like this one is a crucial area of research in chemistry. These compounds can have potential applications in various fields, including medicine, materials science, and more .

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-5-18(21-4,15-9-7-6-8-10-15)12-19-17(20)16-11-13(2)22-14(16)3/h6-11H,5,12H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOARQZBGUWZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=C(OC(=C1)C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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